Cas no 1225475-47-7 (3-(Aminomethyl)-N-ethylpyridin-2-amine)

3-(Aminomethyl)-N-ethylpyridin-2-amine 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-N-ethylpyridin-2-amine
- 3-Pyridinemethanamine, 2-(ethylamino)-
- 3-(Aminomethyl)-N-ethylpyridin-2-amine
-
- MDL: MFCD16300856
- インチ: 1S/C8H13N3/c1-2-10-8-7(6-9)4-3-5-11-8/h3-5H,2,6,9H2,1H3,(H,10,11)
- InChIKey: BGFLUXKQWIPVFZ-UHFFFAOYSA-N
- ほほえんだ: N(CC)C1C(=CC=CN=1)CN
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 106
- トポロジー分子極性表面積: 50.9
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-(Aminomethyl)-N-ethylpyridin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 214374-1g |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 1g |
$500.00 | 2023-09-06 | ||
Matrix Scientific | 214374-0.500g |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 0.500g |
$400.00 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405536-250mg |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 98% | 250mg |
¥1872.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405536-1g |
3-(Aminomethyl)-N-ethylpyridin-2-amine |
1225475-47-7 | 98% | 1g |
¥4320.00 | 2024-08-09 |
3-(Aminomethyl)-N-ethylpyridin-2-amine 関連文献
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
3-(Aminomethyl)-N-ethylpyridin-2-amineに関する追加情報
Introduction to 3-(Aminomethyl)-N-ethylpyridin-2-amine (CAS No: 1225475-47-7)
3-(Aminomethyl)-N-ethylpyridin-2-amine, identified by its Chemical Abstracts Service (CAS) number 1225475-47-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This pyridine derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the development of various pharmacologically active molecules. The compound’s unique combination of an amine functional group and an ethyl substituent on the pyridine ring imparts distinct chemical properties, making it a candidate for further exploration in medicinal chemistry.
The molecular structure of 3-(Aminomethyl)-N-ethylpyridin-2-amine consists of a six-membered pyridine ring substituted at the 2-position with a aminomethyl group and at the N-position with an ethyl group. This configuration not only enhances its reactivity but also allows for diverse modifications, enabling chemists to tailor its properties for specific applications. The presence of both primary and secondary amine functionalities makes it a potential precursor for the synthesis of more complex molecules, including peptidomimetics and enzyme inhibitors.
In recent years, the interest in 3-(Aminomethyl)-N-ethylpyridin-2-amine has been fueled by its potential role in addressing unmet medical needs. Researchers have been exploring its utility in the design of novel therapeutic agents, particularly those targeting neurological disorders and inflammatory conditions. The pyridine scaffold is widely recognized for its prevalence in biologically active compounds, and modifications thereof often lead to enhanced pharmacological profiles.
One of the most compelling aspects of 3-(Aminomethyl)-N-ethylpyridin-2-amine is its adaptability in synthetic chemistry. The compound can serve as a building block for constructing more intricate structures through various reactions such as nucleophilic substitution, condensation reactions, and metal-catalyzed cross-coupling processes. These reactions are fundamental in drug discovery, allowing chemists to create libraries of derivatives with tailored biological activities. For instance, by introducing different substituents at the 3-position or modifying the ethyl group, researchers can fine-tune the compound’s solubility, metabolic stability, and target interactions.
The pharmacological relevance of 3-(Aminomethyl)-N-ethylpyridin-2-amine has been further highlighted by studies demonstrating its interaction with biological targets. Preliminary investigations suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in diseases such as cancer and neurodegeneration. While these findings are still in the early stages, they underscore the importance of exploring this scaffold further. The ability to modulate both electronic and steric properties through structural derivatization offers a promising route to developing next-generation therapeutics.
Advances in computational chemistry have also played a crucial role in understanding the potential applications of 3-(Aminomethyl)-N-ethylpyridin-2-amine. Molecular modeling techniques allow researchers to predict how this compound might behave within biological systems, providing insights into its binding affinity and potential side effects. These simulations are complemented by experimental validations, where synthetic derivatives are tested for their efficacy and safety profiles. Such interdisciplinary approaches are essential for translating laboratory findings into viable drug candidates.
The synthesis of 3-(Aminomethyl)-N-ethylpyridin-2-amine itself presents an interesting challenge due to the need for precise functional group control. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yields and purity. However, recent developments in catalytic methods have provided more efficient pathways to this intermediate. For example, transition metal-catalyzed C–N bond formations have enabled direct access to substituted pyridines without extensive pre-functionalization steps.
As research continues to evolve, the significance of 3-(Aminomethyl)-N-ethylpyridin-2-amine is likely to grow alongside advancements in synthetic methodologies and an increasing demand for innovative therapeutic agents. Its unique structural features make it a compelling candidate for further investigation, particularly in contexts where precise molecular control is required. By leveraging both experimental and computational tools, scientists can unlock new possibilities for this versatile compound.
In conclusion,3-(Aminomethyl)-N-ethylpyridin-2-amine (CAS No: 1225475-47-7) represents a promising entity in pharmaceutical research due to its structural versatility and potential biological activity. Its role as a synthetic intermediate underscores its importance in drug discovery efforts aimed at addressing complex diseases. As our understanding of molecular interactions deepens, compounds like this one will continue to serve as critical components in the development of novel treatments that improve human health.
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